molecular formula C5H7F3N4 B1419152 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1157126-01-6

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1419152
M. Wt: 180.13 g/mol
InChI Key: JNJNROJNNQBVCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine” are not available in the current literature .

Scientific Research Applications

Energetic Materials Synthesis

Compounds similar to 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine have been explored for their potential applications in the synthesis of energetic materials. These compounds, with their nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole bases, show promise in applications for nitrogen-rich gas generators due to their high positive heats of formation and significant energy contributions from their molecular backbones. Their physicochemical properties, influenced by azole rings and functional groups like amino and azido, have been extensively examined (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Heterocyclic Compound Synthesis

Another scientific application is in the synthesis of heterocyclic compounds containing perfluoroalkyl groups. Research has shown that reactions involving perfluoroalkenes and 1,2,4-triazole derivatives can lead to the formation of heterocyclic systems. These reactions offer insights into the cyclization paths and the effects of 1,3(N,S)-dinucleophile nature on nucleophilic addition, expanding the possibilities for synthesizing novel fluorinated heterocyclic structures (G. Furin, E. L. Zhuzhgov, 2005).

Microwave-Assisted Synthesis

The compound's scaffold, 1,2,4-triazole, is integral in microwave-assisted synthesis methods for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods offer efficient pathways to generate a diverse library of compounds, highlighting the versatility and potential of triazole-based structures in facilitating novel synthetic routes for medicinal and agricultural chemistry applications (L. Tan, F. Lim, A. Dolzhenko, 2017).

Photochemical Synthesis

Research into the photochemistry of fluorinated heterocyclic compounds has led to the development of expedient routes for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These photochemical processes offer innovative approaches for creating target fluorinated structures, which could have implications in developing materials with unique properties (A. Pace, I. Pibiri, S. Buscemi, N. Vivona, L. Malpezzi, 2004).

Corrosion Inhibition

Triazole derivatives have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. The inhibition efficiency of these compounds correlates with their concentration and temperature, providing insights into the application of triazole-based compounds in protecting metals from corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Safety And Hazards

The safety data sheet for a similar compound, “3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJNROJNNQBVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 2
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 3
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 4
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 5
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 6
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

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